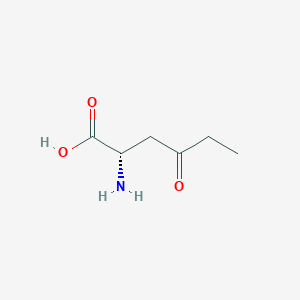

(2S)-2-amino-4-oxohexanoic acid

Description

(2S)-2-amino-4-oxohexanoic acid is a non-proteinogenic amino acid characterized by a six-carbon backbone with an amino group at the C2 position (in the S-configuration) and a ketone (oxo) group at C4. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol (calculated from its molecular formula) . The compound’s structure is defined by the SMILES string CCC(=O)CC(C(=O)O)N and the InChIKey ZURAMQLBGKXPOZ-UHFFFAOYSA-N, indicating its stereochemical and functional group arrangement .

The compound’s stereochemistry at C2 (S-configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S)-2-amino-4-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

ZURAMQLBGKXPOZ-YFKPBYRVSA-N |

Isomeric SMILES |

CCC(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-oxohexanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as hexanoic acid derivatives, which undergo a series of chemical reactions including amination and oxidation to introduce the amino and keto groups, respectively. The reaction conditions typically involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-4-oxohexanoic acid may involve large-scale chemical reactors where the starting materials are subjected to controlled reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of alcohols.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of (2S)-2-amino-4-oxohexanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-4-oxohexanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate for enzymes involved in amino acid metabolism, providing insights into biochemical processes.

Medicine

In medicine, (2S)-2-amino-4-oxohexanoic acid is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific metabolic disorders or as a precursor for the synthesis of bioactive compounds.

Industry

In the industrial sector, this compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes that catalyze the conversion of amino acids, influencing metabolic pathways. The presence of both amino and keto groups allows it to participate in various biochemical reactions, affecting cellular processes and functions.

Comparison with Similar Compounds

Key Compounds:

This substitution reduces polarity and may alter solubility in aqueous media .

The increased hydrophobicity may enhance membrane permeability .

2-Aminohex-4-enoic acid CAS No.: 27751-85-5 Molecular Formula: C₆H₁₁NO₂ (inferred) Differences: A double bond at C4 replaces the oxo group, altering electronic properties and reactivity.

Stereoisomers

(2R)-2-amino-4-oxohexanoic acid

- Molecular Formula: C₆H₁₁NO₃

- Molecular Weight : 145.16 g/mol

- Differences : The R-configuration at C2 reverses stereochemistry, likely rendering it inactive in biological systems that require the S-enantiomer. This highlights the importance of chirality in pharmacological or metabolic contexts .

Functional Group Variations

(S)-2,4-Diamino-4-oxobutanoic acid Molecular Formula: C₄H₉N₃O₃ Molecular Weight: 147.13 g/mol Differences: A shorter carbon chain (butanoic acid backbone) with an additional amino group at C4.

This modification significantly increases molecular weight and lipophilicity, which may enhance binding to hydrophobic protein domains .

Data Table: Structural and Molecular Comparison

Research Implications

- Stereochemical Specificity : The contrasting activities of (2S) and (2R) isomers underscore the role of chirality in drug design, particularly for targeting enantioselective enzymes .

- Functional Group Impact: The oxo group in (2S)-2-amino-4-oxohexanoic acid offers a reactive site absent in analogs like 2-aminohex-4-enoic acid, enabling unique biochemical interactions .

- Commercial Considerations : The discontinuation of the hydrochloride salt form (CID 17846422) suggests challenges in synthesis, stability, or market demand .

Biological Activity

(2S)-2-amino-4-oxohexanoic acid, also known as L-2-amino-4-oxobutanoic acid or simply 2-amino-4-oxohexanoic acid, is a chiral amino acid derivative that has garnered attention in biochemical research due to its various biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2S)-2-amino-4-oxohexanoic acid is , with a molar mass of approximately 145.16 g/mol. Its structure features an amino group, a keto group, and a carboxylic acid, which contribute to its reactivity and interaction with biological systems.

The biological activity of (2S)-2-amino-4-oxohexanoic acid is primarily attributed to its role as a substrate in various metabolic pathways. It participates in:

- Transamination Reactions : This compound can act as an amino group donor in transamination reactions, facilitating the synthesis of other amino acids.

- Inhibition of Enzymes : Studies have shown that it can inhibit certain enzymes involved in metabolic processes, potentially regulating pathways related to amino acid metabolism and neurotransmitter synthesis .

Biological Activities

- Neuroprotective Effects : Research indicates that (2S)-2-amino-4-oxohexanoic acid may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

- Antimicrobial Activity : Some studies have reported its potential antimicrobial effects against various pathogens, suggesting a role in developing new antimicrobial agents .

- Metabolic Regulation : The compound has been implicated in metabolic regulation, particularly in pathways involving the synthesis and degradation of amino acids .

Case Study 1: Neuroprotective Properties

A study published in Biochemical Pharmacology demonstrated that (2S)-2-amino-4-oxohexanoic acid could reduce neuronal cell death induced by oxidative stress. The compound was shown to enhance the expression of neuroprotective genes and decrease the levels of reactive oxygen species (ROS) in cultured neurons.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2020) evaluated the antimicrobial properties of (2S)-2-amino-4-oxohexanoic acid against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.